molecular formula C23H22N6O3 B2722578 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide CAS No. 895001-09-9

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide

Cat. No.: B2722578
CAS No.: 895001-09-9
M. Wt: 430.468
InChI Key: NVAYIKJTCZOXGI-UHFFFAOYSA-N
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Description

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide is a potent and selective small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with hematological malignancies and solid tumors [a href="https://www.nature.com/articles/s41598-021-81117-7"]. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby blocking the phosphorylation of downstream substrates involved in apoptosis suppression, such as BAD, and leading to the induction of caspase-dependent apoptosis in cancer cells [a href="https://pubmed.ncbi.nlm.nih.gov/29025794/"]. Its research value is particularly pronounced in the study of drug-resistant cancers, as PIM kinase activity can confer resistance to other chemotherapeutic agents. Investigations utilizing this inhibitor have demonstrated its efficacy in sensitizing tumor cells to apoptosis, making it a critical tool for elucidating signaling pathways in oncology research and for exploring combination therapies aimed at overcoming treatment resistance in diseases like multiple myeloma and acute myeloid leukemia.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-14-7-8-20(15(2)9-14)29-22-19(11-25-29)23(32)28(13-24-22)12-21(31)27-18-6-4-5-17(10-18)26-16(3)30/h4-11,13H,12H2,1-3H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAYIKJTCZOXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the acetamidophenyl group: This step may involve coupling reactions using reagents like acetic anhydride and catalysts.

    Final assembly: The final compound is obtained by combining the intermediate products through condensation or substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

  • Use of automated reactors for precise control of reaction conditions.
  • Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide exhibit potent cytotoxic effects against various cancer cell lines. The mechanisms underlying these effects include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has been demonstrated to inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
  • Induction of Apoptosis : Studies have found that this compound can activate caspases—proteins that play essential roles in programmed cell death—thereby promoting apoptosis in cancerous cells.

Case Study : A study by Sivaramakarthikeyan et al. evaluated the cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives against MCF-7 breast cancer cells. The findings indicated that certain derivatives exhibited IC50 values as low as 0.39 μM, signifying strong anticancer potential.

Anti-inflammatory Properties

The compound also displays significant anti-inflammatory activity through various mechanisms:

  • Inhibition of COX Enzymes : It has been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. Some derivatives have demonstrated greater efficacy than traditional anti-inflammatory drugs such as diclofenac.
  • Reduction of Inflammation Markers : In experimental models of inflammation, compounds in this class have been observed to reduce paw swelling and body weight loss associated with inflammatory conditions.

Case Study : Research conducted on para-nitrophenyl derivatives linked to pyrazole conjugates revealed remarkable anti-inflammatory effects comparable to established treatments.

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of CDKs and induction of apoptosisSivaramakarthikeyan et al.
Anti-inflammatoryInhibition of COX enzymes and reduction of inflammation markersSivaramakarthikeyan et al.

Mechanism of Action

The mechanism of action of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide would involve its interaction with specific molecular targets. This could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting cell function and signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences and available physicochemical data for analogous compounds:

Compound Name / ID Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound R1: 2,4-dimethylphenyl; R2: 3-acetamidophenyl ~470 (estimated) N/A Balanced lipophilicity from methyl groups; acetamide enhances polarity
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide R1: 4-fluorophenyl; R2: 3-methoxyphenyl ~465 (estimated) N/A Fluorine increases electronegativity; methoxy group improves solubility
Example 83 (from ) R1: 4-(dimethylamino)-3-fluorophenyl; R2: chromen-4-one 571.20 302–304 Extended conjugation from chromenone; dimethylamino enhances basicity
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide R1: 2,4-dichlorophenoxy; R2: 4-methylbenzyl 529.32 N/A Dichlorophenoxy increases steric bulk; methylbenzyl enhances lipophilicity

Key Observations :

  • Electron-Withdrawing Groups: Fluorine () and dichlorophenoxy () substituents improve metabolic stability but may reduce solubility compared to the target compound’s dimethylphenyl group .
  • Steric Effects: Bulky substituents like chromenone () or dichlorophenoxy () may hinder target engagement compared to the target compound’s compact 2,4-dimethylphenyl group .
Pharmacological Implications
  • Kinase Inhibition : Pyrazolo-pyrimidines often target ATP-binding pockets in kinases. The target compound’s acetamide group may mimic adenine’s N6 position, while dimethylphenyl enhances hydrophobic interactions .
  • Anticancer Activity: Derivatives with fluorophenyl () or chromenone () groups show enhanced cytotoxicity in preclinical models, suggesting the target compound’s efficacy could be modulated by substituent choice .
  • Metabolic Stability : The absence of metabolically labile groups (e.g., methoxy in ) in the target compound may improve pharmacokinetics .

Biological Activity

The compound 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide , commonly referred to as a pyrazolo[3,4-d]pyrimidine derivative, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article reviews its pharmacological properties, focusing on its anti-inflammatory and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C23H21N5O4
  • Molecular Weight : 431.45 g/mol
  • Structural Features : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as selective COX-2 inhibitors. For instance:

  • In vitro Studies : A series of related compounds demonstrated significant inhibition of COX-2 with IC50 values ranging from 0.011 μM to 1.33 μM, indicating a promising anti-inflammatory profile compared to traditional NSAIDs like Rofecoxib and Celecoxib .
  • Mechanism of Action : The mechanism involves the selective inhibition of the COX-2 enzyme, which is crucial in mediating inflammatory responses. This selectivity minimizes gastrointestinal side effects typically associated with non-selective COX inhibitors.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

  • Cell Line Studies : Research conducted by the National Cancer Institute (NCI) revealed that derivatives of this compound exhibited broad-spectrum anticancer activity with selectivity ratios varying from 0.7 to 39 at the GI50 level. Notably, it showed high selectivity towards leukemia cell lines .
  • Mechanistic Insights : The compound was found to induce apoptosis in cancer cells by activating caspase pathways and modulating key proteins such as Bax and Bcl-2. It also caused cell cycle arrest at the G2/M phase, which is critical for inhibiting tumor growth .

Data Tables

Activity TypeIC50 Value (μM)Selectivity RatioCell Lines Tested
COX-2 Inhibition0.011 - 1.33HighVarious inflammatory models
Anticancer Activity0.0034 - 11.08Up to 39Leukemia and solid tumors

Case Studies

  • Case Study on COX-2 Inhibition :
    • A study published in ACS Omega evaluated several pyrazole derivatives for their anti-inflammatory properties. The most potent compound exhibited an IC50 value significantly lower than that of standard treatments like Celecoxib, demonstrating its potential as a safer alternative for managing inflammation .
  • Case Study on Anticancer Efficacy :
    • Another pivotal study assessed the efficacy of this compound against a panel of cancer cell lines. Results showed that it not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways, highlighting its dual role as both an anti-cancer and anti-inflammatory agent .

Q & A

Q. Q1: What synthetic strategies are recommended for optimizing the yield of this pyrazolo-pyrimidinone acetamide derivative?

A:

  • Key steps : Begin with the condensation of substituted pyrazolo[3,4-d]pyrimidin-4-one with N-(3-acetamidophenyl)acetamide precursors. Use nucleophilic substitution reactions with α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under reflux conditions in aprotic solvents like DMF or DCM .
  • Optimization : Employ statistical design of experiments (DoE) to evaluate variables such as temperature (80–120°C), reaction time (6–24 hours), and stoichiometric ratios (1:1–1:2). This reduces experimental runs while identifying critical parameters .
  • Validation : Confirm product purity via HPLC (≥95%) and characterize intermediates using 1^1H/13^{13}C NMR (e.g., δ 2.3 ppm for methyl groups in the 2,4-dimethylphenyl moiety) .

Q. Q2: How can structural ambiguities in the pyrazolo-pyrimidinone core be resolved during characterization?

A:

  • X-ray crystallography : Resolve regiochemical uncertainties (e.g., substituent positions on the pyrimidinone ring) by growing single crystals in ethanol/water mixtures. Compare bond lengths and angles to similar structures in the Cambridge Structural Database .
  • Advanced NMR : Use 1^1H-15^{15}N HMBC to confirm connectivity between the pyrazolo ring and acetamide sidechain. For example, cross-peaks between N-H (δ 10.2 ppm) and carbonyl carbons (δ 170 ppm) validate the acetamide linkage .

Advanced Research Questions

Q. Q3: How can contradictory solubility data for this compound in polar vs. nonpolar solvents be reconciled?

A:

  • Hypothesis testing : Measure solubility in DMSO, ethanol, and chloroform using UV-Vis spectroscopy at λmax ≈ 270 nm. Note discrepancies arising from aggregation or polymorphic forms .
  • Mitigation : Add co-solvents (e.g., 10% PEG-400) or surfactants (Tween-80) to stabilize colloidal dispersions. Use dynamic light scattering (DLS) to monitor particle size distribution .

Q. Q4: What computational approaches are suitable for predicting the compound’s binding affinity to kinase targets?

A:

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., CDK2 or Aurora A). Prioritize residues in the ATP-binding pocket (e.g., Lys33, Glu81) for interaction analysis .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the pyrazolo-pyrimidinone core in aqueous and lipid bilayer environments. Calculate binding free energies via MM/PBSA .

Q. Q5: How should researchers address batch-to-batch variability in biological activity assays?

A:

  • Root-cause analysis : Compare LC-MS profiles of active vs. inactive batches to identify impurities (e.g., deacetylated byproducts). Use preparative HPLC to isolate and test impurities .
  • Standardization : Implement strict QC protocols:
    • Purity : ≥98% by reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
    • Stability : Store at -20°C under argon to prevent oxidation of the 4-oxo group .

Q. Q6: What in vitro models are appropriate for evaluating its anti-inflammatory potential?

A:

  • Primary assays : Test inhibition of COX-2 and IL-6 in LPS-stimulated RAW 264.7 macrophages (IC50 determination). Use celecoxib as a positive control .
  • Mechanistic studies : Perform Western blotting for NF-κB/p65 nuclear translocation. A ≥50% reduction at 10 μM suggests pathway modulation .

Methodological Guidance

Q. Q7: How to design a SAR study for the 3-acetamidophenyl moiety?

A:

  • Scaffold modifications : Synthesize analogs with halogens (F, Cl), methoxy, or nitro groups at the phenyl para-position. Assess impact on logP (HPLC-derived) and cellular permeability (Caco-2 assay) .
  • Data analysis : Use PCA to cluster bioactivity (e.g., IC50) and physicochemical properties (cLogP, PSA). A cLogP < 3.5 and PSA < 90 Ų typically correlate with improved BBB penetration .

Q. Q8: What analytical techniques are critical for detecting photodegradation products?

A:

  • Forced degradation : Expose to UV light (254 nm, 48 hours) and analyze via UPLC-QTOF-MS. Look for m/z shifts corresponding to oxidation (+16 Da) or ring-opening fragments .
  • Quantification : Develop a stability-indicating method using a BEH C18 column (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid in water:ACN (70:30 to 30:70) .

Q. Q9: How to address low reproducibility in catalytic hydrogenation steps during synthesis?

A:

  • Process optimization : Screen Pd/C (5–10% loading), Raney Ni, or PtO2 under H2 (1–3 atm). Monitor by TLC (CH2Cl2:MeOH 9:1) and quench reactions at 90% conversion .
  • Troubleshooting : Pre-purify starting materials via recrystallization (ethanol/water) to remove sulfur-containing impurities that poison catalysts .

Q. Q10: What strategies validate target engagement in cellular assays?

A:

  • CETSA : Heat-shock treated cells (39–45°C) and detect compound-bound protein stabilization via Western blot (e.g., HSP90 client proteins) .
  • SPR biosensing : Immobilize recombinant kinase on a CM5 chip and measure binding kinetics (kon/koff) at 25°C in HBS-EP buffer .

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